A Comprehensive Technical Guide to (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride: Synthesis, Analysis, and Applications
A Comprehensive Technical Guide to (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride: Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No: 167834-24-4) is a chiral building block of significant interest in the pharmaceutical industry.[1] Its stereochemically defined structure serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides an in-depth exploration of the core properties of this compound, including its physicochemical characteristics, synthesis methodologies, and analytical protocols for quality control. The content is tailored for researchers and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their ester derivatives are pivotal structural motifs in a vast array of biologically active molecules, including peptides, peptidomimetics, and natural products.[2] The specific stereochemistry at the β-carbon profoundly influences the pharmacological activity and safety profile of a drug. (S)-Ethyl 3-amino-3-phenylpropanoate, as a non-natural β-amino acid derivative, offers a versatile scaffold for the development of novel therapeutics. Its applications span from the synthesis of antidepressants and antipsychotics to the construction of peptidomimetic structures in drug discovery.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is fundamental for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| Chemical Name | (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | [1] |
| Synonyms | (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, Ethyl (S)-beta-aminobenzenepropanoate HCl | [1] |
| CAS Number | 167834-24-4 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 198-202 °C (decomposition) | [3] |
| Solubility | Freely soluble in water (≥50 mg/mL), ethanol, and DMSO | [3] |
| Optical Purity | Typically ≥99% ee (S-isomer) | [3] |
Synthesis Methodologies: Achieving Enantiopurity
The synthesis of enantiomerically pure (S)-Ethyl 3-amino-3-phenylpropanoate is a critical step. Two primary strategies are employed: asymmetric synthesis and enzymatic resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, minimizing the need for subsequent resolution steps. The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for this purpose.
Diagram: Asymmetric Synthesis Workflow via Aza-Michael Addition
Caption: Enzymatic resolution of the racemic ester.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Step 1: Racemate Synthesis: Prepare racemic ethyl 3-amino-3-phenylpropanoate through standard synthetic methods, such as the reduction of ethyl 3-oxo-3-phenylpropanoate in the presence of an ammonia source.
-
Step 2: Enzymatic N-Acylation: The racemic ester is treated with a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor (e.g., ethyl acetate or butyl butanoate). The enzyme selectively acylates the amino group of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. [4]* Step 3: Separation: The unreacted (S)-ester and the N-acylated (R)-amide can be separated by standard techniques like column chromatography or extraction, owing to their different polarities.
-
Step 4: Hydrolysis (Optional): The separated (R)-amide can be hydrolyzed to recover the (R)-amino ester, which can be racemized and recycled, improving the overall process economy.
Trustworthiness: The success of this protocol relies on the precise control of reaction conditions (temperature, solvent, acyl donor) to maximize the enantioselectivity of the enzyme. Monitoring the reaction progress by chiral HPLC is essential to stop the reaction at approximately 50% conversion for optimal yield and enantiomeric excess of both components.
Formation of the Hydrochloride Salt
The final step in the preparation is the conversion of the free base of (S)-Ethyl 3-amino-3-phenylpropanoate to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Step 1: Dissolution: Dissolve the purified (S)-Ethyl 3-amino-3-phenylpropanoate free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. [3][5]* Step 2: Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. [3][5]* Step 3: Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration, washed with the cold solvent to remove any unreacted starting material, and dried under vacuum.
Causality: The use of anhydrous conditions is crucial to prevent hydrolysis of the ester functionality and to ensure the formation of a crystalline, non-hygroscopic salt. [3]
Analytical Methods for Quality Control
Rigorous analytical testing is necessary to confirm the identity, purity, and enantiomeric excess of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.
Recommended HPLC Method:
| Parameter | Condition |
| Column | Chiral stationary phase (CSP) column, e.g., Daicel Crownpak CR(+) or polysaccharide-based columns (Chiralpak IA, etc.) |
| Mobile Phase | A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and an acidic aqueous buffer (e.g., perchloric acid solution, pH adjusted to ~1-2). [6][7]The exact ratio will need to be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or sub-ambient (e.g., 7 °C) for improved resolution [6][7] |
| Detection | UV at 210 nm or 254 nm |
Rationale: The choice of a chiral stationary phase is critical for achieving separation of the enantiomers. Crown ether-based columns are particularly effective for primary amines. [6][7]The acidic mobile phase protonates the amino group, facilitating interaction with the chiral selector. Lowering the column temperature can enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. [6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of the compound.
Expected ¹H NMR Spectral Data (Illustrative, in CDCl₃):
-
~1.2 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
~2.8 ppm (d, 2H): Doublet for the methylene protons adjacent to the ester carbonyl.
-
~4.1 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.
-
~4.5 ppm (t, 1H): Triplet for the methine proton at the chiral center.
-
~7.3-7.5 ppm (m, 5H): Multiplet for the aromatic protons of the phenyl group.
-
Broad singlet (variable): Protons of the ammonium group (-NH₃⁺).
Expected ¹³C NMR Spectral Data (Illustrative, in CDCl₃):
-
~14 ppm: Methyl carbon of the ethyl group.
-
~40 ppm: Methylene carbon adjacent to the ester.
-
~50 ppm: Methine carbon at the chiral center.
-
~61 ppm: Methylene carbon of the ethyl group.
-
~126-129 ppm: Aromatic carbons.
-
~140 ppm: Quaternary aromatic carbon.
-
~171 ppm: Carbonyl carbon of the ester.
Other Analytical Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, N-H of the amine salt).
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Applications in Drug Development
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable intermediate in the synthesis of several classes of pharmaceuticals:
-
Antidepressants: It is a key building block for certain selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
-
Antipsychotics: Its structure is incorporated into some atypical antipsychotic agents.
-
Peptidomimetics: The β-amino acid structure provides resistance to enzymatic degradation, making it useful for designing more stable peptide-based drugs.
Safety and Handling
While comprehensive toxicological data is not extensively published, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic. [3]
Conclusion
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical research and development. A thorough understanding of its properties, coupled with robust and well-defined synthetic and analytical methodologies, is essential for its successful implementation in the synthesis of complex drug molecules. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently work with this important compound.
References
- (S)-Ethyl 3-Amino-3-Phenylpropanoate Hydrochloride: High-Purity Chiral Building Block for Pharmaceutical Synthesis.
-
Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. Available at: [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. Available at: [Link]
-
Kadgaonkar, M. D., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(8), 585-588. Available at: [Link]
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Available at: [Link]
- HPLC CHIRAL OPTIMIZATION OF - A UNIQUE p-AMINO ACID AND ITS ESTER.
- Method for producing amino acid ester hydrochloride. Google Patents.
-
Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6. ResearchGate. Available at: [Link]
-
Davis, F. A., & Deng, J. (2004). Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates. Organic letters, 6(16), 2789–2792. Available at: [Link]
-
Ribeiro, C. M., Passaroto, E. N., & Brenelli, E. C. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12, 742-745. Available at: [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]
- Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl) propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. Available at: [Link]
-
Asymmetric synthesis of syn and anti methyl 2,3-diamino-3-phenylpropanoate derivatives from N-substituted imines and Schöllkopf's bislactim ether. Sci-Hub. Available at: [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO. Available at: [Link]
- Method for the preparation of a chiral-beta-amino ester. Google Patents.
-
In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. Available at: [Link]
-
Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Sci-Hub. Available at: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]
-
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(1), 15. Available at: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 21(9), 1209. Available at: [Link]
-
Hashem, M. S., Fahim, A. M., & Helalya, F. M. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6149-6163. Available at: [Link]
Sources
- 1. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
